3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole
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Overview
Description
3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, a nitro group, and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a pyrazole derivative followed by bromination and subsequent alkylation with 2-methylpropyl bromide. The reaction conditions often require the use of strong acids for nitration, such as sulfuric acid, and bromine or N-bromosuccinimide for bromination. The alkylation step may involve the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of catalysts and solvents that can be recycled is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Replacement of the bromine atom with other functional groups.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(2-methylpropyl)-1H-1,2,4-triazole: Similar structure but contains a triazole ring instead of a pyrazole ring.
3-bromo-1-(2-methylpropyl)-1H-pyrazole: Lacks the nitro group, which may result in different chemical and biological properties.
Uniqueness
3-bromo-1-(2-methylpropyl)-5-nitro-1H-pyrazole is unique due to the presence of both a bromine atom and a nitro group on the pyrazole ring
Properties
Molecular Formula |
C7H10BrN3O2 |
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Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-bromo-1-(2-methylpropyl)-5-nitropyrazole |
InChI |
InChI=1S/C7H10BrN3O2/c1-5(2)4-10-7(11(12)13)3-6(8)9-10/h3,5H,4H2,1-2H3 |
InChI Key |
MWCJXVZTMYJJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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